molecular formula C4H7NOS B14254919 (3E)-3-hydroxyiminobutane-2-thione

(3E)-3-hydroxyiminobutane-2-thione

Cat. No.: B14254919
M. Wt: 117.17 g/mol
InChI Key: CQAAEVNBUPFNAM-HWKANZROSA-N
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Description

(3E)-3-hydroxyiminobutane-2-thione is an organic compound with a unique structure that includes a hydroxyimino group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-hydroxyiminobutane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butane-2-thione with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-hydroxyiminobutane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

(3E)-3-hydroxyiminobutane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique functional groups make it a useful probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-hydroxyiminobutane-2-thione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-hydroxyiminobutane-2-one: Similar structure but with a keto group instead of a thione group.

    (3E)-3-hydroxyiminobutane-2-amine: Contains an amino group instead of a thione group.

Uniqueness

(3E)-3-hydroxyiminobutane-2-thione is unique due to the presence of both hydroxyimino and thione groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

(3E)-3-hydroxyiminobutane-2-thione

InChI

InChI=1S/C4H7NOS/c1-3(5-6)4(2)7/h6H,1-2H3/b5-3+

InChI Key

CQAAEVNBUPFNAM-HWKANZROSA-N

Isomeric SMILES

C/C(=N\O)/C(=S)C

Canonical SMILES

CC(=NO)C(=S)C

Origin of Product

United States

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